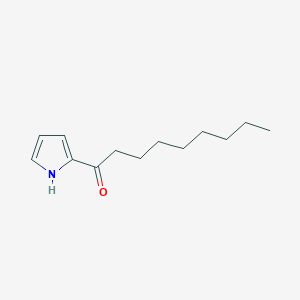
1-(1H-Pyrrol-2-YL)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrrol-2-YL)nonan-1-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a pyrrole ring attached to a nonanone chain
Méthodes De Préparation
The synthesis of 1-(1H-Pyrrol-2-YL)nonan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with a nonanone derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(1H-Pyrrol-2-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1H-Pyrrol-2-YL)nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1H-Pyrrol-2-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(1H-Pyrrol-2-YL)nonan-1-one can be compared with other similar compounds, such as:
2-Acetylpyrrole: Another pyrrole derivative with different chemical properties and applications.
1-(1H-Pyrrol-2-YL)ethanone: A compound with a shorter carbon chain, leading to different reactivity and uses.
Pyrrole-α-methyl ketone:
Propriétés
Numéro CAS |
89631-85-6 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-(1H-pyrrol-2-yl)nonan-1-one |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14-12/h8-9,11,14H,2-7,10H2,1H3 |
Clé InChI |
GHPKFUSYCYLFIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



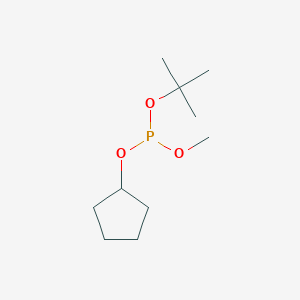
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)

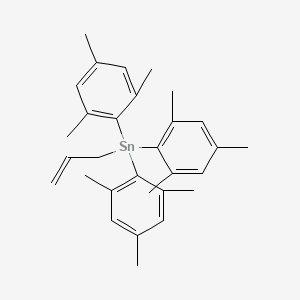
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)

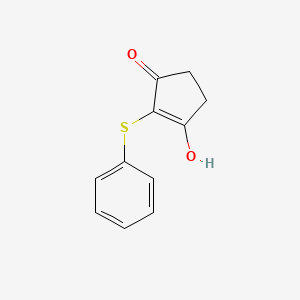
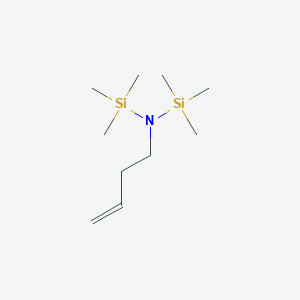
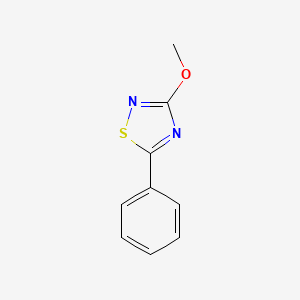
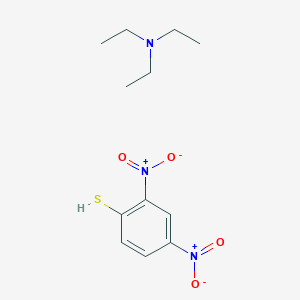
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
